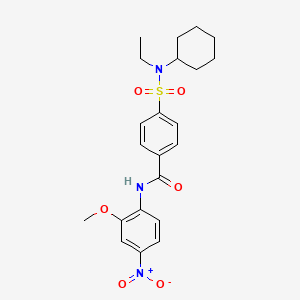

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Solubility and Stability in Catalytic Processes

The study of sulfonamide-substituted iron phthalocyanine, which utilizes a similar sulfonamide substituent, highlights the importance of these compounds in designing potential oxidation catalysts. The specific derivative discussed exhibits remarkable stability under oxidative conditions and enhances the solubility of the catalyst, crucial for the efficient oxidation of olefins like cyclohexene and styrene to valuable chemicals such as allylic ketones and benzaldehyde (Umit Işci et al., 2014).

Cyanation of Aryl Bromides

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the utility of sulfonamide derivatives in the synthesis of benzonitriles, which are pivotal intermediates in the production of pharmaceuticals and agrochemicals. This methodology showcases the potential for using similar sulfonamide compounds in facilitating reactions that are significant in organic synthesis (P. Anbarasan et al., 2011).

Medicinal Chemistry

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides and tetrafluorobenzenesulfonamides synthesized via a click chemistry approach, incorporating aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, have been shown to inhibit carbonic anhydrase (CA) isoforms. These inhibitors target cytosolic isoforms I and II and the tumor-associated isoforms IX and XII, relevant for the development of anticancer drugs. The study indicates the potential for N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide derivatives in creating potent and selective inhibitors for therapeutic applications (N. Pala et al., 2014).

Antimycobacterial Agents

The design and synthesis of 2,4-dinitrophenylsulfonamides as thiol-activated sources of sulfur dioxide (SO₂) with tunable release profiles present a novel approach to antimycobacterial therapy. One such compound exhibited higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, highlighting the relevance of sulfonamide derivatives in the development of new treatments for tuberculosis (Satish R. Malwal et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2S/c1-12-11-13(2)15(4)17(14(12)3)21(19,20)18-16-9-7-5-6-8-10-16/h11,16,18H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGUZSWWCWZPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCCCCC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-4-fluorophenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2703761.png)

![3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid](/img/structure/B2703765.png)

![N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide](/img/structure/B2703771.png)

![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2703776.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)